REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[N:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=[O:11].[H-].[Na+].Br[CH2:15][CH:16]1[O:20][CH2:19][CH2:18][O:17]1.C(OCC)(=O)C>CN(C)C=O>[O:17]1[CH2:18][CH2:19][O:20][CH:16]1[CH2:15][N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[N:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=NC=C12)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
BrCC1OCCO1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC1OCCO1
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC1OCCO1
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC1OCCO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50 to 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 90 to 95° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was further increased to 95 to 100° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 90 to 100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
elution with hexane
|
Type
|
WASH
|
Details
|
elution with chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CN1C(C=CC2=CC=NC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |